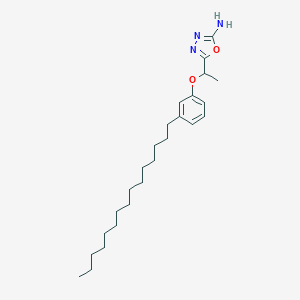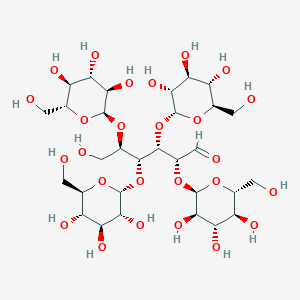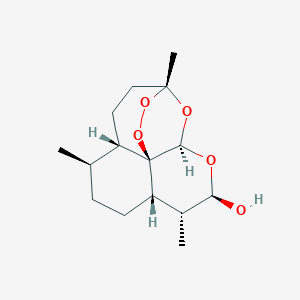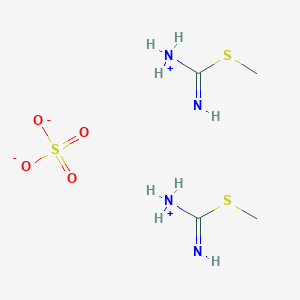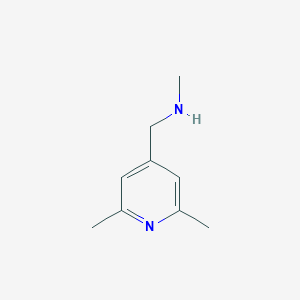
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine, also known as DMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. DMMA is a derivative of the naturally occurring compound, nicotine, and has been shown to have unique biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine is complex and not fully understood. It is known to bind to nicotinic acetylcholine receptors in the brain, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. The exact mechanism by which 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine produces its effects on the central nervous system is still being studied.
Biochemical And Physiological Effects
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, leading to increased activity in the brain. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. In addition to its effects on the central nervous system, 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has also been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Advantages And Limitations For Lab Experiments
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has a number of advantages for use in scientific research. It is a relatively stable compound that can be synthesized in high yields and purity. It has also been shown to have unique effects on the central nervous system that make it a valuable tool for studying the neurobiology of a variety of disorders. However, there are also limitations to the use of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine in lab experiments. Its effects on the central nervous system are complex and not fully understood, and its use in animal models may not accurately reflect its effects in humans.
Future Directions
There are a number of future directions for research on 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine. One area of research is in the development of new drugs that target nicotinic acetylcholine receptors in the brain. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have unique effects on these receptors, and further research may lead to the development of new drugs for the treatment of neurological disorders. Another area of research is in the development of new animal models for studying the effects of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine on the central nervous system. Finally, there is a need for further research into the mechanisms by which 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine produces its effects on the central nervous system, which may lead to a better understanding of the neurobiology of a variety of disorders.
Scientific Research Applications
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to have unique effects on the central nervous system. 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine has been shown to bind to nicotinic acetylcholine receptors in the brain, leading to an increase in the release of neurotransmitters such as dopamine and serotonin. This has led to research into the potential use of 1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine in the treatment of a variety of neurological disorders, including Parkinson's disease and schizophrenia.
properties
CAS RN |
120739-86-8 |
|---|---|
Product Name |
1-(2,6-Dimethylpyridin-4-yl)-N-methylmethanamine |
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2,6-dimethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-7-4-9(6-10-3)5-8(2)11-7/h4-5,10H,6H2,1-3H3 |
InChI Key |
DQCSAZILCMXZRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)CNC |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CNC |
synonyms |
4-Pyridinemethanamine,N,2,6-trimethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





